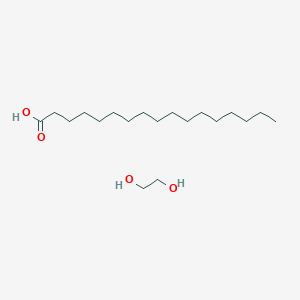

Éthane-1,2-diol ; acide heptadécanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ethane-1,2-diol;heptadecanoic acid has diverse applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

Medicine: Explored for its use in developing sustained-release formulations of pharmaceuticals.

Industry: Utilized in the production of specialty polymers and as a plasticizer.

Mécanisme D'action

Target of Action

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol, also known as ethylene glycol, is primarily used as a raw material in the manufacture of polyester fibers and for antifreeze formulations . It interacts with various targets, including carbonyl groups, where it forms acetals .

Heptadecanoic Acid: Heptadecanoic acid, or margaric acid, is a saturated fatty acid . It has been found to interact with various cellular targets, including the JAK2/STAT3 signaling pathway .

Mode of Action

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol reacts with carbonyl groups to form acetals, a reaction that is much more favored by equilibrium than single alcohols due to entropy . This reaction involves several steps, including protonation of the carbonyl, nucleophilic attack by the alcohol, deprotonation to form a hemiacetal, protonation of the alcohol, removal of water, nucleophilic attack by the alcohol, and deprotonation by water .

Heptadecanoic Acid: Heptadecanoic acid has been found to suppress the stemness of MCF-7/SC human breast cancer stem-like cells through JAK2/STAT3 signaling .

Biochemical Pathways

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is produced from ethylene, via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol .

Heptadecanoic Acid: Heptadecanoic acid has been found to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling, induce cell cycle arrest at the sub-G1 phase, and promote caspase-dependent apoptosis in MCF-7/SC .

Pharmacokinetics

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is highly soluble in water . It has a log P value of -1.69, indicating its high hydrophilicity .

Heptadecanoic Acid: Information on the pharmacokinetics of heptadecanoic acid is limited. It has been found to inhibit cell proliferation in pc-9 non-small-cell lung cancer cells with acquired gefitinib resistance .

Result of Action

Ethane-1,2-diol (Ethylene Glycol): The formation of acetals by ethane-1,2-diol can protect ketones .

Heptadecanoic Acid: Heptadecanoic acid has been found to significantly inhibit cell proliferation and migration, while promoting apoptosis in PC-9 and PC-9/GR cells .

Action Environment

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is a flammable, viscous liquid that is harmful if ingested . It should be used only in well-ventilated areas .

Heptadecanoic Acid: Heptadecanoic acid is a white crystalline solid . Its action can be influenced by environmental factors, including smoking, air pollution, and lifestyle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diol;heptadecanoic acid involves the esterification reaction between ethane-1,2-diol and heptadecanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove the water formed during the reaction . The general reaction is as follows:

C2H4(OH)2+C17H35COOH→C2H4(OOCC17H35)2+H2O

Industrial Production Methods

Industrial production of ethane-1,2-diol;heptadecanoic acid follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Ethane-1,2-diol;heptadecanoic acid can undergo various chemical reactions, including:

Oxidation: The ethane-1,2-diol moiety can be oxidized to form oxalic acid or other oxidation products.

Hydrolysis: The ester bond can be hydrolyzed back to ethane-1,2-diol and heptadecanoic acid under acidic or basic conditions.

Transesterification: The ester can react with other alcohols to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used.

Major Products

Oxidation: Oxalic acid and other carboxylic acids.

Hydrolysis: Ethane-1,2-diol and heptadecanoic acid.

Transesterification: Various esters depending on the alcohol used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethane-1,2-diol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.

Heptadecanoic Acid (Margaric Acid): A saturated fatty acid found in animal fats and some vegetable oils.

Ethylene Glycol Stearate: An ester of ethane-1,2-diol and stearic acid, used in cosmetics and personal care products.

Uniqueness

Ethane-1,2-diol;heptadecanoic acid is unique due to its specific combination of ethane-1,2-diol and heptadecanoic acid, providing distinct physicochemical properties and applications compared to other esters .

Propriétés

IUPAC Name |

ethane-1,2-diol;heptadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;3-1-2-4/h2-16H2,1H3,(H,18,19);3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJQHDWGURXGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O.C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.